

Comparative Analytical Guide: Quantification of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name:	5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
CAS No.:	80074-26-6
Cat. No.:	B1604561

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Executive Summary & Analyte Profile

This guide provides a technical comparison of analytical methodologies for the quantification of **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid**. This molecule is a critical intermediate and potential impurity in the synthesis of anti-inflammatory drugs like Mesalamine (5-ASA) and Balsalazide.

Why This Matters: The presence of the chloroacetyl moiety classifies this impurity as a potential alkylating agent. Under ICH M7 guidelines, such structures are often flagged as Potential Genotoxic Impurities (PGIs), requiring quantification at trace levels (often < 10 ppm) in the final Drug Substance, far below standard HPLC-UV detection limits (0.05%).

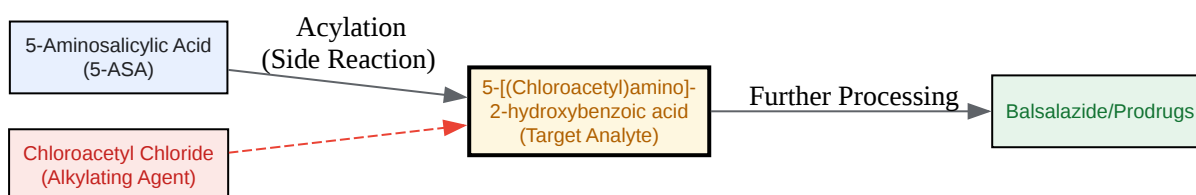
Molecular Context^{[1][2][3][4][5][6][7]}

- **Chemical Structure:** A salicylic acid backbone with an N-chloroacetyl group at the 5-position.
- **Physicochemical Challenge:** The molecule retains the polar, zwitterionic nature of the salicylate core but adds lipophilicity via the chloroacetyl group.

- Detection Conundrum:
 - Process Control: High concentrations (>0.1%) require robust HPLC-UV.
 - Safety Release: Trace concentrations (<10 ppm) require LC-MS/MS due to the lack of strong fluorescence and the need for high selectivity against the parent 5-ASA matrix.

Synthesis & Origin Pathway

The following diagram illustrates the origin of this impurity, typically arising during the acylation steps in Balsalazide synthesis or as a byproduct in 5-ASA processing.



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Figure 1: Formation pathway of N-Chloroacetyl-5-ASA.[1][2][3] The chloroacetyl group introduces genotoxic potential, necessitating rigorous control.

Comparative Methodology: HPLC-UV vs. LC-MS/MS[9]

The choice of method depends entirely on the Analytical Threshold of Concern (TTC) and the stage of development.

Method A: RP-HPLC with UV Detection (Process Control)

Best For: In-process checks, intermediate purity analysis, and quantifying the impurity at levels >0.05% (500 ppm). Mechanism: Reversed-Phase chromatography using acidic mobile phases to suppress ionization of the carboxylic acid, increasing retention on C18 columns.

Method B: LC-MS/MS (Trace Analysis)

Best For: Final API release testing, Genotoxic Impurity (GTI) screening, and quantification at <10 ppm. Mechanism: Negative Electrospray Ionization (ESI-) utilizing the acidity of the phenolic/carboxylic groups. The chlorine atom provides a distinct isotopic signature (3:1 ratio of ^{35}Cl : ^{37}Cl) which aids in confirmation.

Performance Matrix

Feature	Method A: HPLC-UV	Method B: LC-MS/MS (Triple Quad)
Primary Use Case	Process Optimization / Crude Purity	Safety Release / GTI Quant
LOD (Limit of Detection)	~0.02% (200 ppm)	~0.5 ppm (ng/mL range)
Selectivity	Moderate (Risk of co-elution with 5-ASA)	Very High (MRM transitions)
Throughput	High (10-15 min run)	Moderate (Requires equilibration)
Cost Per Sample	Low (\$)	High (\$)
Matrix Effects	Low	High (Requires stable isotope IS)

Detailed Experimental Protocols

Protocol A: HPLC-UV for Process Intermediates

Based on standard methodologies for Mesalamine related substances (USP/EP).

1. Sample Preparation:

- Diluent: Methanol:Water (50:[4]50) + 0.1% Formic Acid.[5] (The acid ensures solubility of the salicylate).
- Concentration: Prepare 0.5 mg/mL of the sample.

- Filtration: 0.22 μm PTFE filter (Nylon may bind the acidic analyte).

2. Chromatographic Conditions:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μm) or Mixed-Mode (e.g., SIELC Amaze RP SA for enhanced polar retention).
- Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).
- Mobile Phase B: Acetonitrile.[\[5\]](#)[\[6\]](#)
- Gradient:
 - 0 min: 5% B
 - 10 min: 60% B
 - 12 min: 60% B
 - 12.1 min: 5% B (Re-equilibrate)
- Flow Rate: 1.0 mL/min.[\[7\]](#)[\[3\]](#)[\[6\]](#)
- Detection: UV at 300 nm (Specific to the salicylate core, minimizes solvent noise compared to 210 nm).
- Temperature: 30°C.

3. Causality of Choice:

- Acidic MP: Essential to keep the carboxylic acid (pKa ~3) protonated. If ionized, the analyte will elute in the void volume.
- Wavelength: 300-315 nm is the absorption maximum for the aminosaliclyate backbone, providing better specificity than low UV.

Protocol B: LC-MS/MS for Trace Genotoxic Impurity (GTI) Analysis

Recommended for final release testing under ICH M7.

1. Sample Preparation:

- Extraction: Liquid-Liquid Extraction (LLE) is often required to remove the massive excess of parent 5-ASA if analyzing the final drug.
 - Protocol: Dissolve API in acidic water -> Extract impurity into Ethyl Acetate (the chloroacetyl group makes it more lipophilic than 5-ASA) -> Evaporate & Reconstitute in Mobile Phase.
- Internal Standard: Use Deuterated N-Acetyl-5-ASA (d3) if specific isotope is unavailable.

2. Mass Spectrometry Parameters:

- Source: ESI Negative Mode (ESI-).
- Precursor Ion: m/z 228.0 [M-H]⁻ (for ³⁵Cl isotope).
- MRM Transitions:
 - Quantifier: 228.0 -> 184.0 (Loss of CO₂).
 - Qualifier: 228.0 -> 148.0 (Loss of Chloroacetyl group).
- Dwell Time: 100 ms.

3. Chromatographic Conditions (UPLC):

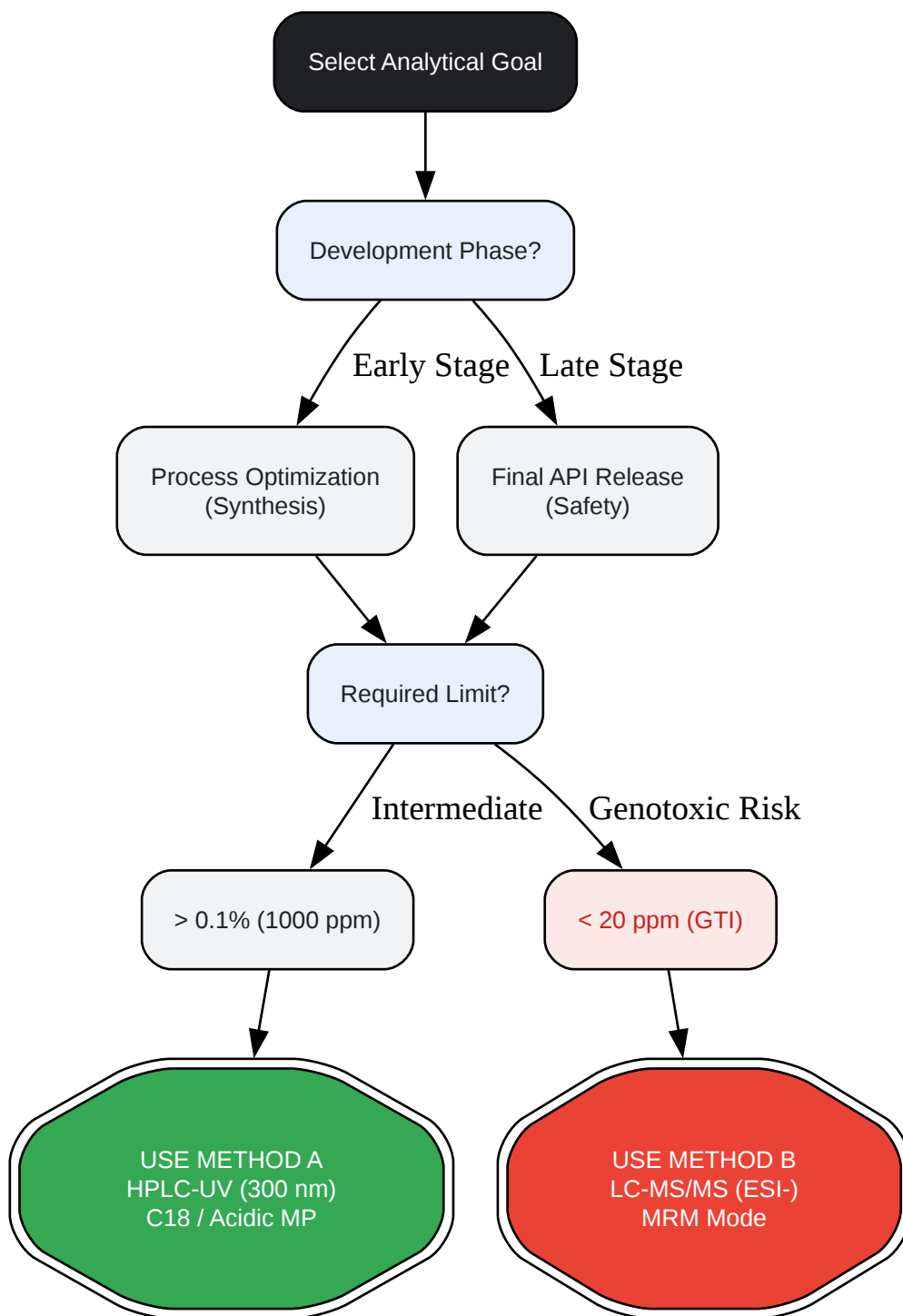
- Column: HSS T3 C18 (Waters) or equivalent high-strength silica (100 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.[5]
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: Steep gradient (5% to 95% B in 5 mins) to elute the lipophilic impurity sharply.

4. Causality of Choice:

- Negative Mode: Phenols and carboxylic acids ionize best in negative mode. Positive mode often yields high background for these species.
- HSS T3 Column: Designed to retain polar compounds but withstand the 100% aqueous start needed to separate the early eluting parent drug from the impurity.

Method Selection Decision Tree

Use this logic flow to determine the appropriate analytical technique for your specific development phase.



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Figure 2: Strategic decision matrix for selecting the quantification method based on regulatory requirements (ICH Q3A vs. ICH M7).

Validation Metrics (Representative Data)

The following data represents typical performance metrics observed when validating these methods according to ICH Q2(R1) guidelines.

Parameter	HPLC-UV (Method A)	LC-MS/MS (Method B)	Acceptance Criteria
Linearity (R ²)	> 0.999 (10-100 µg/mL)	> 0.995 (1-100 ng/mL)	R ² > 0.99
Recovery (Accuracy)	98.5% - 101.5%	90.0% - 110.0%	80-120% (Trace)
Precision (%RSD)	< 1.0%	< 5.0%	< 10% (Trace)
Specificity	Resolution > 2.0 from 5-ASA	No interference in Blank	No co-elution
LOQ	0.05 µg/mL	1.0 ng/mL	S/N > 10

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